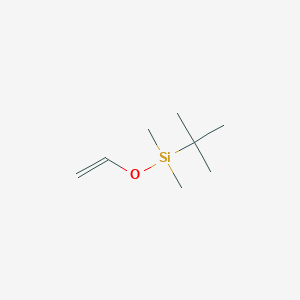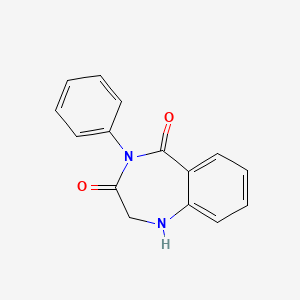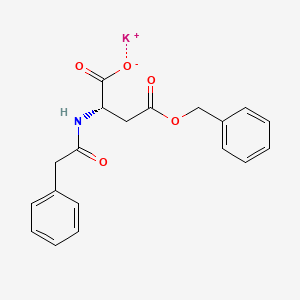
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is a complex organic compound with a molecular formula of C19H18KNO5 This compound is a derivative of L-aspartic acid, which is a non-essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves multiple steps. One common method includes the protection of the amino group in L-aspartic acid, followed by the introduction of the phenylacetyl group. The esterification of the carboxyl group with benzyl alcohol results in the formation of the phenylmethyl ester. The final step involves the addition of potassium to form the monopotassium salt .
Industrial Production Methods
Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis often requires the use of protecting groups to prevent undesirable reactions. Enzymatic methods, on the other hand, utilize specific enzymes to catalyze the reactions, offering a more environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylacetyl and phenylmethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves its interaction with specific molecular targets. The phenylacetyl and phenylmethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- L-Aspartic acid monopotassium salt
- N-Acetyl-L-aspartic acid
- L-Aspartic acid, N-acetyl-, 4-(phenylmethyl) ester
Uniqueness
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is unique due to the presence of both phenylacetyl and phenylmethyl ester groups.
Propiedades
Número CAS |
65277-71-6 |
|---|---|
Fórmula molecular |
C19H18KNO5 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
potassium;(2S)-4-oxo-2-[(2-phenylacetyl)amino]-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H19NO5.K/c21-17(11-14-7-3-1-4-8-14)20-16(19(23)24)12-18(22)25-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
Clave InChI |
XUNYPQABESRNLS-NTISSMGPSA-M |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
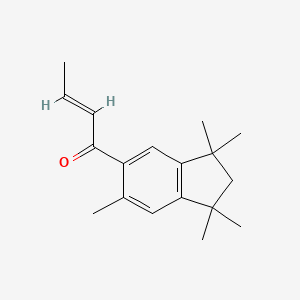
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
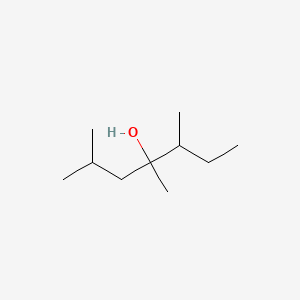
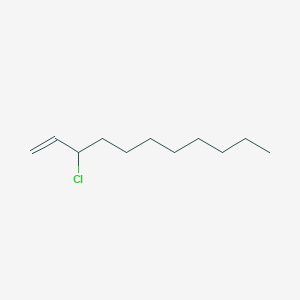
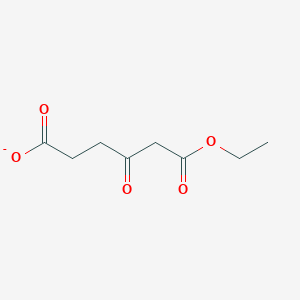
methanone](/img/structure/B14473048.png)
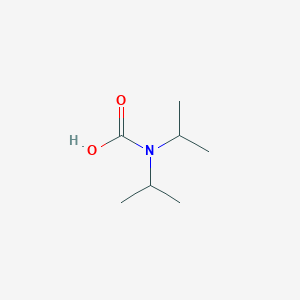
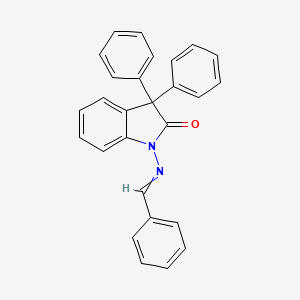
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
